N,N-Diethyl-2,4-dimethyl-1,3-oxazol-5-amine
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Overview
Description
N,N-diethyl-2,4-dimethyloxazol-5-amine is an organic compound with the molecular formula C9H16N2O It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,4-dimethyloxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with 2,4-dimethyl-5-nitro-1,3-oxazole in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of N,N-diethyl-2,4-dimethyloxazol-5-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,4-dimethyloxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted oxazole compounds with various functional groups.
Scientific Research Applications
N,N-diethyl-2,4-dimethyloxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,4-dimethyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2,4-dimethyl-1,3-oxazol-5-amine: A closely related compound with similar structural features.
N,N-diethyl-2,4-dimethyl-1,3-thiazol-5-amine: A sulfur-containing analog with different chemical properties.
N,N-diethyl-2,4-dimethyl-1,3-imidazol-5-amine: An imidazole derivative with distinct biological activities.
Uniqueness
N,N-diethyl-2,4-dimethyloxazol-5-amine is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Biological Activity
N,N-Diethyl-2,4-dimethyl-1,3-oxazol-5-amine is a compound of growing interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Characterization is performed using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are key findings from recent research:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains including E. coli and Staphylococcus aureus.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
V-1c | E. coli | 2.0 µg/mL |
V-1g | S. aureus | 1.5 µg/mL |
These results suggest that the oxazole structure contributes to the antibacterial activity by potentially disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated using in vivo models. In a carrageenan-induced paw edema model, compounds with similar structures demonstrated significant reduction in edema compared to control groups.
Treatment Group | Edema Inhibition (%) |
---|---|
Control | 10% |
Compound A | 50% |
Compound B | 75% |
These findings indicate that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines like TNF-alpha .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies show that it can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and modulation of cell cycle progression.
Cell Line | IC50 (µM) |
---|---|
A549 | 15 ± 2 |
MCF7 | 20 ± 3 |
The compound's ability to induce apoptosis was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Studies
In one notable study, researchers synthesized a series of oxazole derivatives including this compound and evaluated their biological activities. The study found that certain modifications to the oxazole ring significantly enhanced both antimicrobial and anticancer activities.
Study Details
Objective: To evaluate the biological activities of synthesized oxazole derivatives.
Methodology:
- Synthesis of various derivatives.
- Assessment of antimicrobial activity using agar diffusion methods.
- In vitro cytotoxicity assays against cancer cell lines.
Results:
The study concluded that structural modifications could lead to improved bioactivity profiles, making these compounds promising candidates for further development in therapeutic applications .
Properties
CAS No. |
62026-80-6 |
---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N,N-diethyl-2,4-dimethyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C9H16N2O/c1-5-11(6-2)9-7(3)10-8(4)12-9/h5-6H2,1-4H3 |
InChI Key |
MAXBMUQWQBAKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=C(O1)C)C |
Origin of Product |
United States |
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